molecular formula C13H14BF2NO2 B2403379 2,3-DIfluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2345641-33-8

2,3-DIfluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2403379
CAS No.: 2345641-33-8
M. Wt: 265.07
InChI Key: FRKILBYKGPDOHO-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H14BF2NO2. It is characterized by the presence of two fluorine atoms, a benzonitrile group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2,3-difluorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both fluorine and boron-containing groups. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various synthetic applications .

Properties

IUPAC Name

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKILBYKGPDOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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